molecular formula C11H11ClN2O4 B2354002 4-(2-Chloro-5-nitrobenzoyl)morpholine CAS No. 142439-65-4

4-(2-Chloro-5-nitrobenzoyl)morpholine

Cat. No.: B2354002
CAS No.: 142439-65-4
M. Wt: 270.67
InChI Key: KFAOBRKSOXRWLJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzoyl)morpholine is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrobenzoyl)morpholine typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrobenzoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-5-nitrobenzoyl)morpholine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrobenzoyl)morpholine involves its interaction with specific molecular targets. For instance, the compound can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit the function of certain enzymes or proteins, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-nitrobenzoyl)morpholine is unique due to its specific combination of a nitrobenzene moiety and a morpholine ring. This structure allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAOBRKSOXRWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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